molecular formula C10H4F4O3 B1335640 4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 3265-72-3

4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No. B1335640
CAS RN: 3265-72-3
M. Wt: 248.13 g/mol
InChI Key: PCQIMPCKDMEBLS-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid” is a chemical compound with the CAS Number: 3265-72-3 . It has a molecular weight of 248.13 .


Molecular Structure Analysis

The IUPAC name for this compound is 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid . The InChI code for this compound is 1S/C10H4F4O3/c1-2-3 (10 (15)16)4-5 (11)6 (12)7 (13)8 (14)9 (4)17-2/h1H3, (H,15,16) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a melting point of 210-211 degrees .

Scientific Research Applications

Molecular Docking and Spectroscopic Properties

The compound is part of the benzofuran-carboxylic acids derivatives family, which has been analyzed for structural optimization, molecular docking, electronic, and vibrational properties. Studies using Density Functional Theory (DFT) reveal consistency with experimental parameters. This research primarily focuses on understanding the molecule's reactivity, nonlinear optical properties, molecular electrostatic potential, and frontier molecular orbitals. The biological activities of these acids, including their potential inhibitor effect against cancer and microbial diseases, are explored through molecular docking analysis (Sagaama et al., 2020).

Supramolecular Interactions and Coordination Chemistry

Benzofuran-carboxylic acid derivatives are studied for their ability to form supramolecular adducts and complexes with organic and inorganic cations. The interaction synthons and the ability of the monoanionic species of these compounds to engage in organometallic complexes are of significant interest. These studies provide insights into the crystal structure, pi-pi stacking interactions, hydrogen bonding, and the role of aromatic benzofuran residues in directing crystal packing (Koner & Goldberg, 2009).

Novel Synthesis Methods

Researchers have described novel and efficient synthesis methods for benzofuran-quinoline carboxylic acid derivatives, highlighting the compounds' potential in various applications. The synthesis methods focus on optimizing yields and establishing structures based on spectral data. This area of research contributes significantly to expanding the application possibilities of benzofuran-carboxylic acid derivatives by developing new derivatives and exploring their properties (Gao et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F4O3/c1-2-3(10(15)16)4-5(11)6(12)7(13)8(14)9(4)17-2/h1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQIMPCKDMEBLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=C(C(=C2F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407055
Record name 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid

CAS RN

3265-72-3
Record name 4,5,6,7-Tetrafluoro-2-methyl-3-benzofurancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3265-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-tetrafluoro-2-methyl-1-benzofuran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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